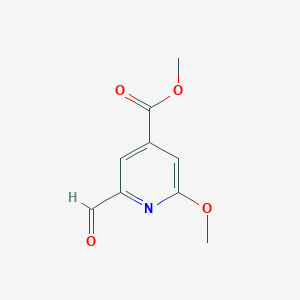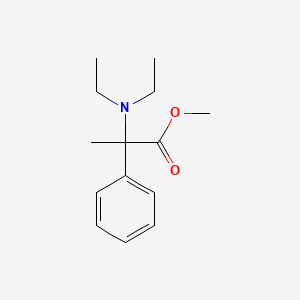
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a bromophenyl group, and a hydrazide functional group
Méthodes De Préparation
The synthesis of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide typically involves the reaction of 1-naphthalenecarboxylic acid with 4-bromophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active site residues, while the bromophenyl and naphthalene rings can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide include:
1-Naphthalenecarboxylic acid, 3-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-fluorophenyl)-, hydrazide: Similar structure but with a fluorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-methylphenyl)-, hydrazide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
610261-46-6 |
|---|---|
Formule moléculaire |
C17H13BrN2O |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C17H13BrN2O/c18-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(10-13)17(21)20-19/h1-10H,19H2,(H,20,21) |
Clé InChI |
GQCRKUVYXRYPDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(=O)NN)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)



![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)


![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)

